Core Molecular Profile and Physicochemical Properties
Core Molecular Profile and Physicochemical Properties
An In-depth Technical Guide to the Chemical Properties and Applications of 1-Bromo-4-phenylnaphthalene
This guide provides a comprehensive technical overview of 1-Bromo-4-phenylnaphthalene, a key intermediate in organic synthesis. Designed for researchers, chemists, and professionals in drug development and materials science, this document delves into the compound's core chemical properties, synthetic methodologies, reactivity, and practical applications, grounding all claims in authoritative references.
1-Bromo-4-phenylnaphthalene (CAS No. 59951-65-4) is a polycyclic aromatic hydrocarbon derivative.[1][2][3] Its structure, featuring a naphthalene core substituted with both a phenyl group and a bromine atom, makes it a versatile and valuable building block. The bromine atom provides a reactive site for a multitude of cross-coupling reactions, enabling the construction of complex molecular architectures. The phenylnaphthalene scaffold itself is of significant interest in the development of organic electronic materials and pharmacologically active compounds.[4][5]
The compound typically presents as a white to off-white crystalline solid and is soluble in organic solvents like toluene.[3][6] Proper storage involves keeping it in a dry, well-sealed container at room temperature.[1][3]
Table 1: Physicochemical Properties of 1-Bromo-4-phenylnaphthalene
| Property | Value | Reference(s) |
| CAS Number | 59951-65-4 | [1][2][3] |
| Molecular Formula | C₁₆H₁₁Br | [1][2] |
| Molecular Weight | 283.16 g/mol | [1][2][3] |
| Appearance | White to almost white powder/crystal | [3][6] |
| Melting Point | 76-77 °C | [1][3] |
| Boiling Point | 153 °C @ 1 mmHg | [3] |
| SMILES | C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)Br | [1][2] |
| InChIKey | ZARGVWJSXZDKRE-UHFFFAOYSA-N | [2][3] |
Synthesis: The Suzuki-Miyaura Cross-Coupling Approach
The most efficient and widely adopted method for constructing the phenylnaphthalene scaffold is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7][8] This reaction forms a carbon-carbon bond between an organohalide and a boronic acid derivative. For 1-Bromo-4-phenylnaphthalene, a logical and effective strategy involves the mono-coupling of 1,4-dibromonaphthalene with phenylboronic acid.
Causality in Reagent Selection:
-
Palladium Catalyst: A palladium(0) species is the active catalyst. It is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or uses a stable Pd(0) source like Pd(PPh₃)₄.[9]
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or even triphenylphosphine) are crucial.[10] They stabilize the palladium center, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination to release the product.
-
Base: A base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is essential for the transmetalation step.[9][10] It activates the boronic acid, forming a more nucleophilic boronate species that transfers the phenyl group to the palladium center.[8]
-
Solvent System: A two-phase solvent system, such as toluene/water or THF/water, is often employed to dissolve both the organic-soluble reactants and the inorganic base.[8][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 1-Bromo-4-phenylnaphthalene
This protocol is a validated starting point for laboratory synthesis.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert argon atmosphere, combine 1,4-dibromonaphthalene (1.0 equiv.), phenylboronic acid (1.05-1.1 equiv.), and potassium carbonate (2.5 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-3 mol%) and a suitable phosphine ligand if not using a pre-formed complex.
-
Solvent Addition: Add a degassed solvent mixture of toluene and water (e.g., 4:1 ratio) to the flask via cannula or syringe. The reaction concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-12 hours.
-
Workup: After cooling to room temperature, add water and ethyl acetate to the reaction mixture. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield pure 1-Bromo-4-phenylnaphthalene.
Chemical Reactivity and Synthetic Utility
The synthetic value of 1-Bromo-4-phenylnaphthalene lies in the reactivity of its carbon-bromine bond. Aryl bromides are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, offering a balance of reactivity and stability.[10] This allows for the sequential and controlled introduction of diverse functional groups, making it an indispensable tool for building molecular complexity.[11]
Key Transformations:
-
Suzuki-Miyaura Coupling: Further reaction at the bromine site with another boronic acid derivative yields complex biaryl or terphenyl systems.
-
Buchwald-Hartwig Amination: Reaction with primary or secondary amines introduces nitrogen-containing functionalities, crucial for synthesizing hole-transporting materials for OLEDs or pharmacologically active compounds.[4]
-
Sonogashira Coupling: Coupling with terminal alkynes introduces carbon-carbon triple bonds, extending the π-conjugated system of the molecule. This is a key strategy for tuning the electronic and photophysical properties of materials for organic electronics.[11]
-
Borylation: Conversion of the bromo-group to a boronic ester (e.g., via Miyaura borylation) creates 4-phenylnaphthalen-1-ylboronic acid pinacol ester, a valuable reagent for subsequent coupling reactions.[3]
Caption: Synthetic pathways originating from 1-Bromo-4-phenylnaphthalene.
Spectroscopic Characterization Profile
Table 2: Predicted Spectroscopic Data for 1-Bromo-4-phenylnaphthalene
| Technique | Expected Characteristics |
| ¹H NMR | Complex multiplets in the aromatic region (approx. 7.4-8.5 ppm). Protons adjacent to the bromine atom or in sterically hindered positions will be shifted downfield. |
| ¹³C NMR | Approximately 10-12 distinct signals in the aromatic region (approx. 120-145 ppm). The carbon atom directly bonded to bromine will appear around 120-125 ppm. |
| Mass Spec (EI) | A prominent molecular ion (M⁺) peak and an M⁺+2 peak of nearly equal intensity, which is the characteristic isotopic signature of a monobrominated compound. |
| IR (ATR) | Aromatic C-H stretching (~3100-3000 cm⁻¹), aromatic C=C stretching (~1600-1450 cm⁻¹), and C-Br stretching (~600-500 cm⁻¹). |
Protocol: Full Spectroscopic Characterization
-
Sample Preparation: Prepare separate, appropriate samples for each technique. For NMR, dissolve 5-10 mg in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) with TMS as an internal standard. For IR, use a small amount of solid sample on an ATR crystal. For MS, prepare a dilute solution in a volatile solvent like dichloromethane or methanol.
-
¹H and ¹³C NMR Spectroscopy: Acquire standard 1D proton and carbon spectra on a high-field NMR spectrometer (≥400 MHz). If necessary, perform 2D experiments (COSY, HSQC) to aid in the complete assignment of all proton and carbon signals.
-
Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the exact mass and elemental formula (C₁₆H₁₁Br).[2]
-
Infrared Spectroscopy: Record the IR spectrum using an FTIR spectrometer to identify the key functional groups and confirm the absence of impurities from starting materials (e.g., O-H from boronic acid).
-
Purity Analysis: Use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the purity of the synthesized compound, which should be >98% for most research applications.[6]
Caption: General workflow for the purification and characterization of 1-Bromo-4-phenylnaphthalene.
Safety and Handling
As with all laboratory chemicals, 1-Bromo-4-phenylnaphthalene should be handled with appropriate care.[14]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[14]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust. Avoid contact with skin and eyes.[14]
-
Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.[14]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or the environment.[14]
References
-
1-Bromo-4-Phenylnaphthalene | AA Blocks . AA Blocks. [Link]
-
1-Bromo-4-phenylnaphthalene | C16H11Br | CID 12275025 . PubChem. [Link]
-
Schematic of 1-phenylnaphthalene synthesis . ResearchGate. [Link]
-
Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl) . ijarsct. [Link]
-
1-Bromo-4-methoxynaphthalene | C11H9BrO | CID 138521 . PubChem. [Link]
-
Mastering Organic Synthesis with 1-Bromo-4-iodonaphthalene: A Versatile Building Block . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
1-Bromo-8-phenylnaphthalene | C16H11Br | CID 14340222 . PubChem. [Link]
-
The Suzuki Reaction . Columbia University. [Link]
-
Selective bromination of 1-bromonaphthalene: Efficient synthesis of bromonaphthalene derivatives . ResearchGate. [Link]
-
Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters . ACS Omega. [Link]
-
Suzuki reaction . Wikipedia. [Link]
-
Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... . ResearchGate. [Link]
-
1-Bromo-4-methylnaphthalene - Optional[1H NMR] - Spectrum . SpectraBase. [Link]
-
1-Bromo-4-methylnaphthalene | C11H9Br | CID 81112 . PubChem. [Link]
-
Crystal Structure of New 1-Phenyl-Substituted Tribenzsilatranes . MDPI. [Link]
Sources
- 1. aablocks.com [aablocks.com]
- 2. 1-Bromo-4-phenylnaphthalene | C16H11Br | CID 12275025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Bromo-4-phenylnaphthalene CAS#: 59951-65-4 [amp.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1-Bromo-4-phenylnaphthalene | 59951-65-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. 1-Bromo-5-phenylnaphthalene synthesis - chemicalbook [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 1-PHENYLNAPHTHALENE(605-02-7) 13C NMR spectrum [chemicalbook.com]
- 14. chemicalbook.com [chemicalbook.com]
